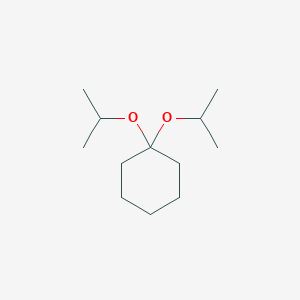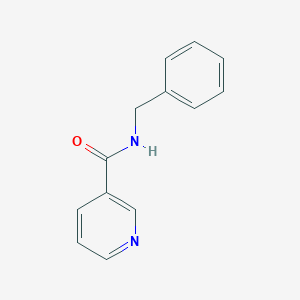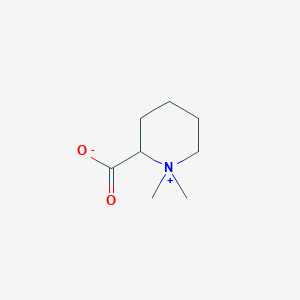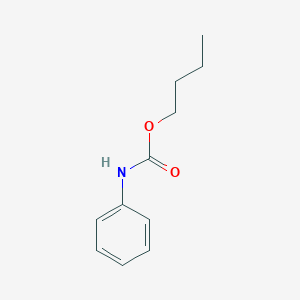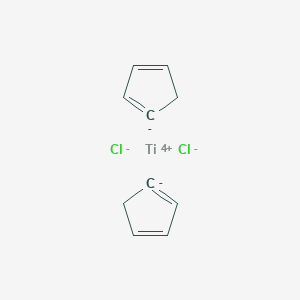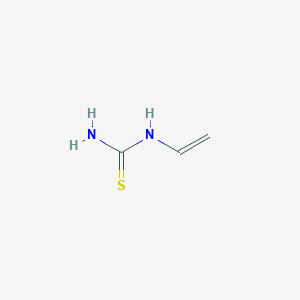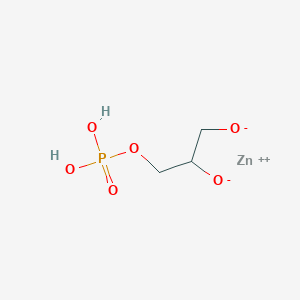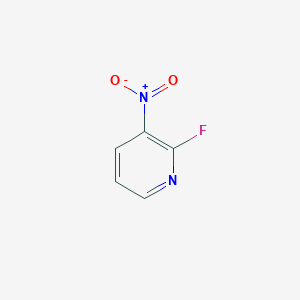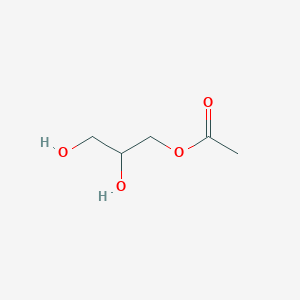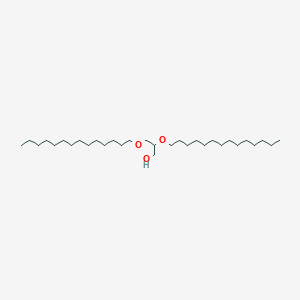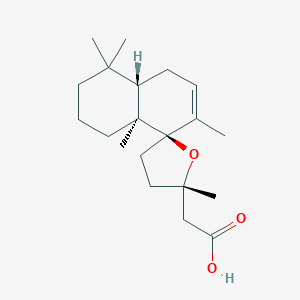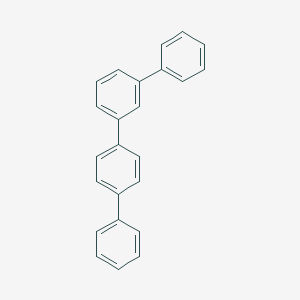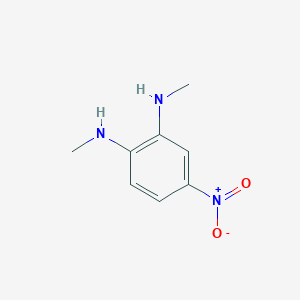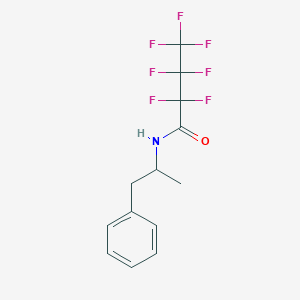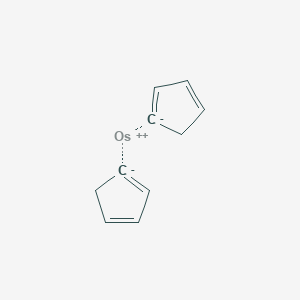
Bis(cyclopentadienyl)osmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Wirkmechanismus
Target of Action
Bis(cyclopentadienyl)osmium is primarily used as a precursor for the deposition of osmium films . It is also used in the synthesis of new organometallic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with ferrocene to form a new organometallic compound . The reaction proceeds via an electrochemical method .
Biochemical Pathways
It’s known that the compound plays a role in the formation of osmium films and new organometallic compounds .
Pharmacokinetics
Its use in chemical vapor deposition suggests that it can be effectively distributed in a controlled environment .
Result of Action
The primary result of this compound’s action is the formation of high purity, conformal films of osmium at relatively low temperatures . It also leads to the synthesis of new organometallic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the deposition of osmium films occurs at temperatures as low as 275°C and 350°C, respectively, under approximately 1 Torr total pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form osmium oxides.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of strong acids or bases and polar solvents.
Major Products Formed:
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Lower oxidation state osmium complexes.
Substitution: Various substituted metallocenes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)osmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in bioelectrocatalysis and as an anticancer agent.
Industry: It finds applications in the production of fine chemicals and materials science.
Vergleich Mit ähnlichen Verbindungen
Ferrocene (bis(cyclopentadienyl)iron): Similar structure but contains iron instead of osmium.
Ruthenocene (bis(cyclopentadienyl)ruthenium): Contains ruthenium and exhibits similar chemical properties.
Nickelocene (bis(cyclopentadienyl)nickel): Contains nickel and is used in similar catalytic applications.
Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
1273-81-0 |
|---|---|
Molekularformel |
C10H10Os |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
RMYKEUKAFJLONI-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |
Key on ui other cas no. |
1273-81-0 |
Piktogramme |
Irritant |
Synonyme |
osmocen osmocene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


